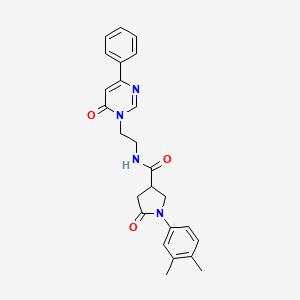

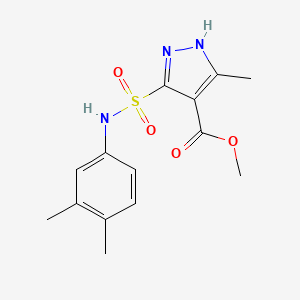

![molecular formula C20H19N3O2S B2388906 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 865180-63-8](/img/structure/B2388906.png)

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . It also contains an acetamido group (CONH2), an allyl group (CH2=CH-CH2-), and a phenylacetamide moiety (C6H5-CONH-). These functional groups could potentially influence the compound’s reactivity and biological activity.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

Research indicates that derivatives of N-phenylacetamide, including those with thiazole moieties, demonstrate significant antibacterial and antifungal properties. For instance, a study by (Lu et al., 2020) showed that these compounds have promising antibacterial activities against various bacteria strains, with some derivatives also exhibiting nematicidal activity. Similarly, (Saravanan et al., 2010) and (Darwish et al., 2014) highlighted the antimicrobial potential of various thiazole derivatives.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. (Lesyk et al., 2007) investigated thiazolo[3,2-b][1,2,4]triazol-6-ones derivatives, revealing potent anticancer activity against various cancer cell lines. In addition, (Duran & Demirayak, 2012) and (Karaburun et al., 2018) demonstrated that certain thiazole-acetamide derivatives exhibit significant anticancer activities.

Anti-Inflammatory and Analgesic Effects

Research by (Golota et al., 2015) focused on the synthesis of thiazolidinone derivatives for potential use as non-steroidal anti-inflammatory drugs (NSAIDs). Their findings suggest that these compounds have notable anti-exudative activity, indicating their potential as anti-inflammatory agents.

Metabolic Stability Improvement

A study by (Stec et al., 2011) explored modifications of thiazole derivatives to enhance metabolic stability, particularly in the context of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibition.

Anticonvulsant Properties

The anticonvulsant potential of thiazole derivatives was explored in a study by (Kohn et al., 1993). They found that certain alpha-acetamido-N-benzylacetamide derivatives, including those with a thiazole moiety, displayed significant protection against seizures in mice.

Hypoglycemic and Hypolipidemic Effects

In research conducted by (Mehendale-Munj et al., 2011), novel thiazolidinedione ring-containing molecules were synthesized and evaluated for their hypoglycemic and hypolipidemic activities in a type-2 diabetes model.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-3-11-23-17-10-9-16(21-14(2)24)13-18(17)26-20(23)22-19(25)12-15-7-5-4-6-8-15/h3-10,13H,1,11-12H2,2H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDGIYIEVYPPCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2388835.png)

![2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2388837.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2388838.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2388839.png)

![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2388840.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methylamine](/img/structure/B2388842.png)

![N-[4-(acetylamino)phenyl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2388843.png)